Eriodictyol-7-O-neohesperidoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eriodictyol-7-O-neohesperidoside is a flavonoid glycoside, specifically a 7-O-glycoside of the flavanone eriodictyol and the disaccharide neohesperidose. This compound is found in various citrus fruits and medicinal plants and is known for its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eriodictyol-7-O-neohesperidoside can be synthesized through the glycosylation of eriodictyol with neohesperidose. The reaction typically involves the use of glycosyl donors and acceptors under specific conditions to form the glycosidic bond. Common reagents include glycosyl halides and catalysts such as silver carbonate or triflates .
Industrial Production Methods
Industrial production of this compound often involves extraction from citrus by-products. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are used to isolate and purify the compound from citrus peels and other plant materials .
Chemical Reactions Analysis
Types of Reactions
Eriodictyol-7-O-neohesperidoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized flavonoid derivatives, reduced flavanones, and substituted glycosides .
Scientific Research Applications
Eriodictyol-7-O-neohesperidoside has a wide range of scientific research applications:
Mechanism of Action
Eriodictyol-7-O-neohesperidoside exerts its effects through several molecular pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes via the Nrf2/ARE pathway.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Neuroprotective Activity: It protects neuronal cells from oxidative stress and apoptosis by activating the Nrf2/HO-1 pathway.
Comparison with Similar Compounds
Eriodictyol-7-O-neohesperidoside is unique compared to other similar compounds due to its specific glycosylation pattern. Similar compounds include:
Hesperetin-7-O-neohesperidoside: Another flavanone glycoside with similar antioxidant properties.
Naringenin-7-O-neohesperidoside: Known for its anti-inflammatory and antioxidant activities.
Diosmetin-7-O-neohesperidoside: Exhibits strong antioxidant and anti-inflammatory effects.
This compound stands out due to its specific molecular structure, which influences its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-6,9,16,18,20-31,33-37H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKKEZLIABHSGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.